2-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide
Overview
Description
2-Bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C14H10BrN3O3S. This compound is characterized by the presence of a bromine atom, a nitrophenyl group, and a carbamothioyl group attached to a benzamide core. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 2-bromobenzoyl chloride with 4-nitrophenylthiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed with cold solvent, and purified by recrystallization .
Chemical Reactions Analysis
2-Bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The thiourea moiety can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine and nitrophenyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide can be compared with similar compounds such as:
4-Bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide: Similar structure but with different positioning of the nitro group.
2-Bromo-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide: Contains an additional hydroxyl group, leading to different chemical properties and reactivity.
4-Bromo-N-[(4-methoxy-2-nitrophenyl)carbamothioyl]benzamide:
Properties
IUPAC Name |
2-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3S/c15-12-4-2-1-3-11(12)13(19)17-14(22)16-9-5-7-10(8-6-9)18(20)21/h1-8H,(H2,16,17,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWJRXDLBRXTTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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